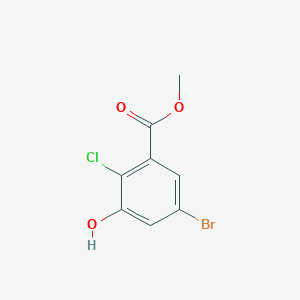
Methyl 5-bromo-2-chloro-3-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-bromo-2-chloro-3-hydroxybenzoate is an organic compound with the molecular formula C8H6BrClO3 and a molecular weight of 265.49 g/mol . It is a derivative of benzoic acid and is characterized by the presence of bromine, chlorine, and hydroxyl groups on the benzene ring. This compound is used in various chemical and pharmaceutical applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-bromo-2-chloro-3-hydroxybenzoate can be synthesized through several methods. One common method involves the bromination and chlorination of methyl 3-hydroxybenzoate. The reaction typically requires the use of bromine and chlorine in the presence of a catalyst under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination and chlorination processes. These processes are carried out in reactors where the reaction conditions, such as temperature, pressure, and reaction time, are carefully monitored to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-2-chloro-3-hydroxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group or reduced to a methoxy group under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the hydroxyl group to form carbonyl or methoxy derivatives .
Scientific Research Applications
Methyl 5-bromo-2-chloro-3-hydroxybenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl 5-bromo-2-chloro-3-hydroxybenzoate involves its interaction with specific molecular targets. The presence of bromine, chlorine, and hydroxyl groups allows the compound to participate in various biochemical pathways. For instance, it can inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-bromo-5-chloro-2-hydroxybenzoate
- Methyl 5-bromo-2-hydroxybenzoate
- Methyl 2-bromo-5-chlorobenzoate
Uniqueness
Methyl 5-bromo-2-chloro-3-hydroxybenzoate is unique due to the specific arrangement of bromine, chlorine, and hydroxyl groups on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications .
Biological Activity
Methyl 5-bromo-2-chloro-3-hydroxybenzoate is a halogenated benzoate derivative with significant potential in various biological applications, including its role in pharmaceutical research and as a biocide. The compound is characterized by the presence of bromine and chlorine atoms, which contribute to its biological activity.
- Molecular Formula : C10H8BrClO3
- Molecular Weight : 295.53 g/mol
- Structure : The compound features a hydroxyl group (-OH), which enhances its reactivity and potential interactions with biological targets.
The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and cellular receptors. The halogen substituents (bromine and chlorine) play crucial roles in modulating these interactions, often leading to alterations in metabolic pathways and oxidative stress responses.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, affecting cellular functions.
- Antimicrobial Activity : Similar compounds have been shown to exhibit biocidal properties against bacteria, fungi, and other microorganisms. The presence of halogens enhances the compound's ability to disrupt microbial cell membranes or interfere with metabolic pathways.
Biological Activity Data
Case Studies
-
Antimicrobial Efficacy :
A study investigated the antimicrobial properties of halogenated benzoates, including this compound. Results indicated that the compound effectively reduced the growth of Gram-positive and Gram-negative bacteria, suggesting its potential application in disinfectants and preservatives . -
Pharmaceutical Applications :
Research has highlighted the utility of this compound as an intermediate in the synthesis of therapeutic agents targeting metabolic disorders. Its structural characteristics facilitate modifications that enhance bioactivity against specific targets . -
Cytotoxic Effects :
In vitro studies demonstrated that this compound exhibits cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent. Further investigations are needed to fully understand the underlying mechanisms and optimize its efficacy .
Properties
Molecular Formula |
C8H6BrClO3 |
|---|---|
Molecular Weight |
265.49 g/mol |
IUPAC Name |
methyl 5-bromo-2-chloro-3-hydroxybenzoate |
InChI |
InChI=1S/C8H6BrClO3/c1-13-8(12)5-2-4(9)3-6(11)7(5)10/h2-3,11H,1H3 |
InChI Key |
PLCQZWZMORGXCQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)Br)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















